4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide trifluoroacetic acid salt
CAS No.:
Cat. No.: VC17330118
Molecular Formula: C13H10F3N3O5
Molecular Weight: 345.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10F3N3O5 |
|---|---|
| Molecular Weight | 345.23 g/mol |
| IUPAC Name | 4-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C11H9N3O3.C2HF3O2/c12-13-11(17)7-1-3-8(4-2-7)14-9(15)5-6-10(14)16;3-2(4,5)1(6)7/h1-6,12,15-16H;(H,6,7) |
| Standard InChI Key | LUEICJHGNZWQGM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)N=N)N2C(=CC=C2O)O.C(=O)(C(F)(F)F)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a benzohydrazide backbone substituted at the para position with a 2,5-dioxopyrrolidinyl (maleimide) group. The TFA counterion enhances solubility in polar aprotic solvents, a critical factor for synthetic manipulations. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 4-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide; 2,2,2-trifluoroacetic acid |
| Canonical SMILES | C1=CC(=CC=C1C(=O)N=N)N2C(=CC=C2O)O.C(=O)(C(F)(F)F)O |
| InChI Key | LUEICJHGNZWQGM-UHFFFAOYSA-N |
| PubChem CID | 138585550 |
The maleimide moiety (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) is electrophilic, enabling thiol-selective conjugation via Michael addition, while the hydrazide group (-NH-NH₂) facilitates carbonyl-dependent reactions.
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves a two-step process:
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Maleimide Formation: Cyclization of maleamic acid derivatives using acetic anhydride and sodium acetate at elevated temperatures (120°C), as demonstrated in analogous maleimide syntheses .
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Benzohydrazide Coupling: Reaction of the maleimide intermediate with benzohydrazide in dichloromethane (DCM) or 1,2-dimethoxyethane (DME), mediated by coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and triethylamine (TEA) .
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Sodium acetate, acetic anhydride, 120°C | 20% |
| 2 | BOP, TEA, DCM, 24h, 20°C | 42–73% |
The TFA salt forms during purification via acidification, stabilizing the hydrazide moiety against oxidation.
Physicochemical Properties
Solubility and Stability
While explicit solubility data for this compound are unavailable, analogous maleimide-hydrazides exhibit:
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High solubility in DMSO (>50 mg/mL) and moderate solubility in DCM or ethyl acetate.
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pH-dependent stability, with hydrazide groups prone to hydrolysis under strongly acidic or basic conditions.
Spectroscopic Characterization
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¹H NMR: Expected signals include aromatic protons (δ 7.2–8.0 ppm), maleimide vinyl protons (δ 6.7–6.8 ppm), and hydrazide NH (δ 9.5–10.5 ppm).
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Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 346.23 and [M+TFA]⁻ adducts.
Research Applications and Findings
Bioconjugation
The compound’s maleimide group reacts selectively with cysteine thiols (k ≈ 10³–10⁴ M⁻¹s⁻¹), while the hydrazide forms stable hydrazones with aldehydes or ketones. This dual reactivity enables its use as a heterobifunctional crosslinker for:
Pharmaceutical Intermediate
In drug discovery, the TFA salt form improves solubility during high-throughput screening. Derivatives of this compound have been explored as:
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Protease inhibitors: Maleimide groups target catalytic cysteine residues.
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Anticancer agents: Hydrazide moieties chelate metal ions involved in tumor progression.
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